molecular formula C16H22N4O4S2 B2493939 N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide CAS No. 1704651-62-6

N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

Cat. No. B2493939
CAS RN: 1704651-62-6
M. Wt: 398.5
InChI Key: PWBOPPVEJNKYMQ-UHFFFAOYSA-N
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Description

The interest in oxadiazole derivatives, including those bearing the sulfonamide group, stems from their wide range of biological activities and potential applications in medicinal chemistry. The compound is closely related to a class of compounds that have been synthesized and studied for their chemical and biological properties. Compounds like these are often explored for their potential as therapeutic agents due to their structural diversity and bioactivity profile.

Synthesis Analysis

The synthesis of N-substituted derivatives of oxadiazole and sulfonamide compounds involves multiple steps, starting from basic chemical precursors to the final targeted compound. A typical synthesis route might involve the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further modifications to introduce the oxadiazole and thiophene groups, and eventually coupling with piperidine derivatives. This multi-step synthesis process allows for the incorporation of various functional groups, enhancing the compound's chemical diversity and potential biological activity (Khalid et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds reveal significant insights into their chemical behavior and interaction potential. Structural analyses, such as X-ray crystallography, have been used to determine the conformations and torsion angles of these molecules, shedding light on their three-dimensional arrangement and how it affects their reactivity and interaction with biological targets. For example, the study of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide has provided detailed information on their molecular conformations and hydrogen bonding patterns, which are crucial for understanding their biological activities (Jacobs et al., 2013).

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Spectral Analysis

Compounds bearing the 1,3,4-oxadiazole moiety, similar to the core structure of the queried compound, have been synthesized and analyzed for their structural and chemical properties. These compounds have been developed through a series of chemical reactions, starting from base compounds to target molecules with specified functional groups, indicating a broad interest in their structural characteristics and chemical behaviors for various applications (Khalid et al., 2016).

Antibacterial Study

The antibacterial activity of synthesized compounds related to the queried chemical structure has been explored. These studies demonstrate moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in combating bacterial infections and in the development of new antibiotics (Khalid et al., 2016).

Prospective Ligands for Metal Coordination

Compounds with structural similarities have been identified as potential ligands for metal coordination. Their molecular and supramolecular structures offer insights into their interactions with metals, which could be crucial for catalysis, metal recovery, and the development of coordination complexes with specific properties (Danielle L Jacobs et al., 2013).

Anticancer Agents

The synthesis of propanamide derivatives containing the piperidinyl-1,3,4-oxadiazole moiety has demonstrated promising anticancer activities. These compounds show potential as anticancer agents, necessitating further studies to evaluate their efficacy and safety for therapeutic use (A. Rehman et al., 2018).

properties

IUPAC Name

N-methyl-N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S2/c1-19(26(2,22)23)10-15(21)20-6-3-4-12(9-20)8-14-17-16(18-24-14)13-5-7-25-11-13/h5,7,11-12H,3-4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBOPPVEJNKYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

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